Cas no 50-47-5 ((3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine)

(3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine is a specialized organic compound with distinct structural features. This compound exhibits high purity and stability, making it suitable for various applications in organic synthesis. Its unique cyclic structure and functional groups offer versatility in chemical transformations, enhancing the efficiency of reactions.
(3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine structure
50-47-5 structure
Product Name:(3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine
CAS No:50-47-5
MF:C18H22N2
MW:266.380684375763
CID:33477
PubChem ID:2995
Update Time:2025-07-20

(3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine
    • 3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine
    • DesipraMine
    • [14C]-Desipramine
    • [3H]-Desipramine
    • 10,11-dihydro-5-[3-(methylamino)propyl]-5H-dibenz(b,f)azepin
    • 5-(3-methylaminopropyl)-10,11-dihydro-5H-dibenzo[b,f]az
    • Demethylimipramine
    • Desimipramine
    • Desipramin
    • Desmethylimipramine
    • Dezipramine
    • Dimethylimipramine
    • Monodemethylimipramine
    • Norimipramine
    • Pertofrane
    • 5-(3-methylaminopropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
    • Treyzafagit
    • LS-60421
    • KBio2_000921
    • Imipramine-M Nor
    • Desipraminum [INN-Latin]
    • Sertofran
    • BDBM35229
    • 5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N-methyl-
    • Desipramine;Norpramin
    • BPBio1_000447
    • DTXSID6022896
    • Lopac-D-3900
    • N-(3-Methylaminopropyl)iminobibenzyl
    • DMI 50475
    • 5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N-methyl-
    • Q423288
    • 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methyl-1-propanamine #
    • NCGC00015340-05
    • Desipramine [INN:BAN]
    • DESIPRAMINE [HSDB]
    • Desipramina
    • FT-0666024
    • Prestwick0_000343
    • SBI-0050346.P004
    • KBio2_003489
    • NCGC00015340-09
    • Norpramine
    • 10,11-dihydro-n-methyl-5h-dibenz[b,f]azepine-5-propanamine
    • CHEBI:47781
    • Lopac0_000358
    • BRN 1432747
    • STK735144
    • AB00053450
    • KBioGR_000928
    • GTPL2399
    • SDCCGSBI-0050346.P005
    • HMS3430H03
    • DESIPRAMINE [MI]
    • Spectrum3_000379
    • NCGC00024375-04
    • DMI (pharmaceutical)
    • KBio2_006057
    • CS-8193
    • NCGC00015340-04
    • NCGC00015340-07
    • D01UTL
    • 10, 11-Dihydro-N-methyl-5H-dibez[b,f]azepine-5-propanamine
    • Pertofrane (TN)
    • IMIPRAMINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
    • (3-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine
    • (3-{2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}propyl)(methyl)amine
    • CAS-58-28-6
    • NCGC00015340-08
    • TG537D343B
    • C06943
    • SCHEMBL34384
    • NCGC00015340-10
    • Pentofran
    • N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylamine
    • Pertofrane (Salt/Mix)
    • DivK1c_000190
    • 10,11-dihydro-5-(3-(methylamino)propyl)-5h-dibenz(b,f)azepine
    • KBioSS_000921
    • Desipramine (INN)
    • NCGC00015340-01
    • KBio1_000190
    • CCG-118231
    • Spectrum2_000091
    • 3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-propan-1-amine
    • 50-47-5
    • Prestwick1_000343
    • AC-15977
    • Desipramina [INN-Spanish]
    • desipramin-
    • Methylaminopropyliminodibenzyl
    • EINECS 200-040-0
    • SPBio_002326
    • NCGC00015340-22
    • ZERO/006017
    • Desipramine (D4)
    • Prestwick2_000343
    • 5H-Dibenzo[b, f]azepine, N-(3-methylaminopropyl)-, 10,11-Dihydro
    • KBio3_001357
    • DB01151
    • SPBio_000042
    • 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(methylamino)propyl)-
    • (3-(10H,11H-Dibenzo[b,f]azepin-5-yl)propyl)methylamine
    • AB00053450_14
    • Imipramine, demethyl-
    • Norpramin (TN)
    • Pertrofane
    • Desipramine Hcl
    • BRD-K60762818-003-15-3
    • DESIPRAMINE [INN]
    • NCGC00015340-06
    • CCRIS 7091
    • 10,11-Dihydro-5-(3-methylaminopropyl)-5H-dibenz(b,f)azepine
    • Pertofran (Salt/Mix)
    • IDI1_000190
    • 10,11-dihydro-5-[3-(methylamino)propyl]-5H-dibenz[b,f]azepine
    • desipraminum
    • BSPBio_000405
    • 5-(gamma-Methylaminopropyl)iminodibenzyl
    • NCGC00015340-11
    • EN300-18293453
    • HY-B1272A
    • BSPBio_002137
    • HMS3742I19
    • 5H-Dibenz[b,f]azepine, 10,11-dihydro-5-[3-(methylamino)propyl]-
    • Spectrum4_000314
    • 4-(2H-Tetrazol-5-yl)phenylboronicacid
    • UNII-TG537D343B
    • L001089
    • Spectrum5_000833
    • NINDS_000190
    • Desmethylimipramine;Imipramine,demethyl-;Methylaminopropyliminodibenzyl
    • Desimpramine
    • Spectrum_000441
    • AKOS001681456
    • Prestwick3_000343
    • NCGC00015340-13
    • D07791
    • NCGC00015340-02
    • DESIPRAMINE [VANDF]
    • DESIPRAMINE [WHO-DD]
    • NCGC00015340-03
    • HSDB 3052
    • CHEMBL72
    • N-desmethylimipramine
    • (3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine
    • Desipramina (INN-Spanish)
    • 3-(10,11-dihydro-5H-dibenzo(b,f)azepin-5-yl)-N-methylpropan-1-amine
    • N06AA01
    • Desipraminum (INN-Latin)
    • NS00010406
    • DTXCID902896
    • 5H-Dibenz[b,f]azepine, 10,11-dihydro-5-(methylamino)propyl-
    • Desipramine Free Base
    • IMIPRAMINE_met001
    • BRD-K60762818-003-25-2
    • 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine hydrochloride
    • BRD-K60762818-003-26-0
    • ALBB-025959
    • 200-040-0
    • MDL: MFCD00242884
    • Inchi: 1S/C18H22N2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20/h2-5,7-10,19H,6,11-14H2,1H3
    • InChI Key: HCYAFALTSJYZDH-UHFFFAOYSA-N
    • SMILES: N1(CCCNC)C2C=CC=CC=2CCC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 266.17800
  • Monoisotopic Mass: 266.178299
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 15.3

Experimental Properties

  • Color/Form: White crystalline powder
  • Density: 1.047 g/cm3
  • Melting Point: 212°C
  • Boiling Point: 407.4°C at 760 mmHg
  • Flash Point: 160.5°C
  • Refractive Index: 1.5200 (estimate)
  • PSA: 15.27000
  • LogP: 3.98870
  • Solubility: Not determined

(3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine Security Information

  • WGK Germany:3
  • Hazard Category Code: 20/21/22
  • Safety Instruction: S36
  • Hazardous Material Identification: Xn
  • Risk Phrases:R20/21/22

(3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine Pricemore >>

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(3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine Production Method

(3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine Related Literature

Additional information on (3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine

Introduction to (3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine and Its Applications in Modern Chemistry

Chemistry continues to evolve with the discovery and synthesis of novel compounds that push the boundaries of pharmaceutical and biochemical research. One such compound, with the CAS number 50-47-5, has garnered significant attention in recent years due to its unique structural properties and potential applications. This compound, formally known as (3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine, represents a fascinating example of how intricate molecular structures can be engineered for specific functionalities.

The molecular framework of this compound is characterized by its complex cyclic structure, which includes a tricyclic backbone with multiple substituents. This intricate arrangement not only makes it a subject of academic interest but also opens up possibilities for diverse applications in drug development and biochemical studies. The presence of azatricyclic moieties and long alkenyl chains suggests potential interactions with biological targets, making it a valuable candidate for further investigation.

In recent years, there has been a surge in research focused on developing new therapeutic agents that can modulate biological pathways effectively. The compound (3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine has emerged as a promising candidate in this context due to its unique chemical properties. Studies have begun to explore its potential role in inhibiting specific enzymes and receptors that are implicated in various diseases. For instance, preliminary research indicates that this compound may interact with enzymes involved in inflammation and oxidative stress pathways.

The synthesis of such complex molecules is no small feat and requires meticulous planning and execution. Advanced synthetic techniques are employed to construct the tricyclic core and attach the appropriate substituents while maintaining high yields and purity. The use of sophisticated analytical methods like NMR spectroscopy and mass spectrometry is crucial for characterizing the compound's structure and confirming its identity.

One of the most intriguing aspects of this compound is its potential application in the field of drug design. The azatricyclic moiety is particularly noteworthy as it can mimic natural amino acids while introducing unique chemical functionalities. This characteristic makes it an attractive scaffold for designing molecules that can interact with biological targets in novel ways. Furthermore, the long alkenyl chain provides flexibility and can be tailored to optimize solubility and bioavailability.

The pharmaceutical industry is always on the lookout for new compounds that can address unmet medical needs. The compound (3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine holds promise as a lead compound for further development into novel therapeutic agents. Its unique structural features suggest that it could be modified to enhance its pharmacological properties while minimizing side effects.

Research into this compound is also contributing to our understanding of how molecular structure influences biological activity. By studying how different substituents affect the compound's interactions with biological targets, scientists can gain insights into the principles governing drug design. These insights are invaluable for developing new drugs that are more effective and have fewer adverse effects.

As the field of chemistry continues to advance, compounds like (3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine will play a crucial role in shaping future therapeutic strategies. Their complex structures offer untapped potential for innovation in drug development and biochemical research. By leveraging cutting-edge synthetic methods and analytical techniques, scientists are paving the way for new discoveries that could revolutionize medicine.

The journey from laboratory discovery to clinical application is long and challenging, but compounds like this one provide hope for breakthroughs that can improve human health significantly。 As research progresses, we can expect to see more derivatives of (CAS no 50-47-5) being explored, each bringing us closer to finding new treatments for various diseases.

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